4-Phenoxy-2,6-diisopropyl aniline

Catalog No.
S1900952
CAS No.
80058-85-1
M.F
C18H23NO
M. Wt
269.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenoxy-2,6-diisopropyl aniline

CAS Number

80058-85-1

Product Name

4-Phenoxy-2,6-diisopropyl aniline

IUPAC Name

4-phenoxy-2,6-di(propan-2-yl)aniline

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

InChI

InChI=1S/C18H23NO/c1-12(2)16-10-15(11-17(13(3)4)18(16)19)20-14-8-6-5-7-9-14/h5-13H,19H2,1-4H3

InChI Key

WRBGLNGTYOVAJO-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=CC(=C1N)C(C)C)OC2=CC=CC=C2

Canonical SMILES

CC(C)C1=CC(=CC(=C1N)C(C)C)OC2=CC=CC=C2

Synthesis Intermediate

4-Phenoxy-2,6-diisopropyl aniline (also known as 2,6-Diisopropyl-4-phenoxyaniline) finds its primary application in scientific research as a synthesis intermediate. This means it is a chemical compound used in the creation of other, more complex molecules. Specifically, 4-Phenoxy-2,6-diisopropyl aniline serves as a precursor for the synthesis of 2,6-Diisopropyl-4-phenoxy phenylthiourea, an intermediate in the production of the agricultural insecticide and acaricide diafenthiuron [].

4-Phenoxy-2,6-diisopropyl aniline is an organic compound with the molecular formula C18H23NO. It features a phenoxy group attached to a 2,6-diisopropyl aniline structure, which contributes to its unique properties and potential applications. This compound is categorized as an aromatic amine and is often utilized in various chemical syntheses and industrial applications. Its structure consists of a phenyl ring connected to an ether oxygen and an amine group, which enhances its reactivity and versatility in

As an intermediate, 4-Phenoxy-2,6-diisopropyl aniline does not have a defined mechanism of action in biological systems. Its function is primarily to provide a chemical building block for the synthesis of the final product (B810236) which may have its own mechanism of action relevant to insecticide activity [].

Information regarding the safety hazards of 4-Phenoxy-2,6-diisopropyl aniline is scarce in scientific literature []. However, as a general precaution, aromatic amines can exhibit some degree of toxicity. Always handle unknown chemicals with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

Data Availability and Future Research

While 4-Phenoxy-2,6-diisopropyl aniline plays a role in the synthesis of an insecticide, more research is needed to fully characterize its physical and chemical properties, as well as potential hazards.

Further research areas could include:

  • Determination of melting point, boiling point, and solubility data
  • Investigation of potential environmental impact
  • Exploration of its reactivity with other chemicals
, including:

  • Nitration: The introduction of nitro groups can be achieved through electrophilic aromatic substitution, typically using concentrated nitric acid in the presence of sulfuric acid.
  • Diazotization: The amine group can be converted to a diazonium salt using sodium nitrite and hydrochloric acid, which can then participate in further reactions such as coupling reactions to form azo compounds .
  • Condensation Reactions: This compound can also participate in condensation reactions with various electrophiles due to the presence of the nucleophilic amine group.

Several methods have been developed for synthesizing 4-Phenoxy-2,6-diisopropyl aniline:

  • Nitration followed by Condensation:
    • 2,6-Diisopropyl aniline is nitrated using a mixture of sulfuric and nitric acids to form 2,6-diisopropyl-4-nitryl aniline.
    • This intermediate is then subjected to condensation with phenol in the presence of a quaternary ammonium salt catalyst at elevated temperatures (110–115 °C) to yield 4-Phenoxy-2,6-diisopropyl aniline .
  • Direct Etherification:
    • Another method involves the direct reaction of 2,6-diisopropyl aniline with phenol in the presence of a base such as potassium hydroxide or sodium hydroxide under reflux conditions .

4-Phenoxy-2,6-diisopropyl aniline finds various applications in different fields:

  • Agriculture: It serves as an intermediate in the synthesis of pesticides and acaricides.
  • Pharmaceuticals: Due to its potential biological activities, it may be explored for developing therapeutic agents.
  • Chemical Manufacturing: It is utilized in producing dyes, pigments, and other organic compounds due to its reactive functional groups .

Interaction studies involving 4-Phenoxy-2,6-diisopropyl aniline are crucial for understanding its behavior in biological systems and its potential effects when combined with other substances. Research may focus on its interactions with enzymes or receptors relevant to pharmacology or toxicology. Such studies help elucidate its safety profile and efficacy if used in medicinal applications .

Several compounds share structural similarities with 4-Phenoxy-2,6-diisopropyl aniline. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2,6-DiisopropylanilineContains two isopropyl groups on the aniline nitrogenLacks phenoxy group; primarily used as a building block
Phenoxyacetic acidContains a phenoxy group linked to acetic acidExhibits different biological activities; used in pharmaceuticals
4-Amino-2,6-diisopropylanilineContains amino group instead of phenoxyMore polar; used in dye synthesis

These compounds highlight the uniqueness of 4-Phenoxy-2,6-diisopropyl aniline due to its specific combination of functional groups that influence both its chemical reactivity and biological activity .

XLogP3

4.7

Wikipedia

4-Phenoxy-2,6-diisopropylaniline

Dates

Modify: 2023-08-16

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